3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H17N3O3S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O3S2/c1-3-23-20(26)16(29-21(23)28)12-15-18(27-14-9-7-13(2)8-10-14)22-17-6-4-5-11-24(17)19(15)25/h4-12H,3H2,1-2H3/b16-12- |
InChI Key |
HIMNFVHZZODFKN-VBKFSLOCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , indicating a complex structure that includes a thiazolidine ring and a pyrido-pyrimidine moiety. The presence of these functional groups suggests diverse reactivity and interaction potential with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that related thiazolidine derivatives possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, leading to cell death .
Anticancer Activity
There is emerging evidence that compounds containing thiazolidine and pyrimidine structures can inhibit cancer cell proliferation. The unique structural features of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research on related thiazolidine derivatives has highlighted their ability to inhibit enzymes involved in critical metabolic pathways. For example, some studies have focused on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms and cancer cells .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of a series of thiazolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the thiazolidine structure significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL for the most active compounds .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of pyrido-pyrimidine derivatives. The study reported that one derivative exhibited IC50 values below 10 μM against various cancer cell lines, indicating potent growth inhibition. Mechanistic studies suggested that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Compounds
Research Findings and Implications
Computational Insights
and emphasize the role of density functional theory (DFT) and crystallographic software (e.g., SHELX) in analyzing electronic properties and molecular conformations . Such tools could predict the target compound’s reactivity, with the thioxo group acting as a hydrogen-bond acceptor in biological interactions.
Preparation Methods
Thiazolidinone Core Synthesis
The thiazolidinone ring is synthesized via N-alkylation of ethyl thiourea with α-haloketones. For example:
-
Reagents : Ethyl thiourea, ethyl chloroacetate, potassium carbonate (K₂CO₃).
-
Conditions : Acetonitrile, room temperature (RT), 12–24 hours.
-
Product : 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene.
This step establishes the 3-ethyl and 2-thioxo groups. The 5-ylidene methyl group is introduced later via condensation.
Pyrido-pyrimidine Moiety Preparation
The 2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized through:
Knoevenagel Condensation
The critical Z-selective coupling occurs via Knoevenagel condensation between the thiazolidinone’s carbonyl and the pyrido-pyrimidine’s active methylene:
-
Reagents : Piperidine (base), DMSO (solvent).
-
Conditions : 80°C, 4–6 hours.
-
Stereocontrol : The Z-configuration is favored under basic conditions due to steric and electronic factors.
Reaction Conditions and Optimization
Stereochemical Control
The Z-configuration is achieved through:
-
Electronic Effects : The electron-withdrawing pyrido-pyrimidine ring directs the enolate attack to the same face of the thiazolidinone’s carbonyl.
-
Steric Factors : Bulky substituents (e.g., 4-methylphenoxy) hinder trans-adduct formation.
Purification and Characterization
Industrial-Scale Production
For large-scale synthesis:
Q & A
Q. Table 1. Representative Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Aldehyde condensation | Ethanol, reflux, 12h | Use molecular sieves to remove H₂O |
| 2 | Thiazolidinone formation | 2-mercaptoacetic acid, DMF, 80°C | Purify via column chromatography |
| 3 | Phenoxy substitution | 4-methylphenol, K₂CO₃, DCM, RT | Monitor by TLC for completion |
Basic: How is the Z-configuration of the methylidene group confirmed experimentally?
Methodological Answer:
The Z-configuration is confirmed using:
- ¹H-NMR Spectroscopy : The coupling constant (J) between the methylidene proton and adjacent groups distinguishes Z (lower J, ~10–12 Hz) from E isomers.
- X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., SHELX-refined structures).
- NOESY NMR : Cross-peaks between the methylidene proton and nearby substituents validate spatial proximity.
Basic: What biological screening approaches are relevant for this compound?
Methodological Answer:
Given its thiazolidinone-pyridopyrimidine core, prioritize assays for:
Q. Table 2. Example Biological Assay Parameters
| Assay Type | Protocol Highlights | Positive Controls |
|---|---|---|
| MIC Determination | Mueller-Hinton agar, 24h incubation, 37°C | Ciprofloxacin |
| MTT Cytotoxicity | 48h exposure, DMSO solubilization | Doxorubicin |
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:
- Catalytic Optimization : Use p-toluenesulfonic acid (p-TSA) to accelerate cyclization.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition.
Advanced: What computational tools predict interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models binding to kinases or DNA gyrase.
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
Advanced: How to resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies may stem from polymorphic forms or solvent purity. Recommended steps:
Q. Table 3. Solubility Data Comparison
| Solvent System | Reported Solubility (mg/mL) | Study Reference | Notes |
|---|---|---|---|
| DMSO | 25.3 ± 1.2 | Amorphous form | |
| Water (pH 7.4) | <0.1 | Crystalline form |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Vary substituents on the phenoxy group or thiazolidinone ring.
- Bioisosteric Replacement : Replace sulfur with selenium or oxygen to assess electronic effects.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs.
Advanced: What experimental controls are critical in stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
